2-pentyl-1H-imidazo[4,5-b]pyrazine
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Overview
Description
2-Pentyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyrazine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrazine rings. The presence of a pentyl group at the 2-position of the imidazole ring further distinguishes it. Compounds in this family are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[4,5-b]pyrazine core. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-1H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole or pyrazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrazine rings .
Scientific Research Applications
2-Pentyl-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as luminescence or conductivity
Mechanism of Action
The mechanism of action of 2-pentyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another member of the imidazo[4,5-b]pyrazine family with similar structural features but different substitution patterns.
Imidazo[2,1-b][1,3,4]thiadiazole: A related compound with a thiadiazole ring fused to the imidazole ring.
Pyrrolopyrazine: A compound with a pyrrole ring fused to the pyrazine ring
Uniqueness
2-Pentyl-1H-imidazo[4,5-b]pyrazine is unique due to the presence of the pentyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H14N4 |
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Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-pentyl-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C10H14N4/c1-2-3-4-5-8-13-9-10(14-8)12-7-6-11-9/h6-7H,2-5H2,1H3,(H,11,12,13,14) |
InChI Key |
KINLWRRAFLHGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=NC=CN=C2N1 |
Origin of Product |
United States |
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